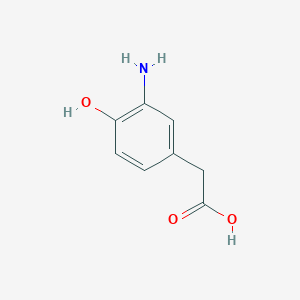
(3-氨基-4-羟基苯基)乙酸
概述
描述
(3-Amino-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenylacetic acid, featuring both an amino group and a hydroxyl group attached to the benzene ring
科学研究应用
(3-Amino-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Amino-4-hydroxyphenyl)acetic acid . These factors could include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors influence the compound’s action.
生化分析
Biochemical Properties
(3-Amino-4-hydroxyphenyl)acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in amino acid metabolism. For instance, it can act as a substrate for transaminases, which catalyze the transfer of amino groups. Additionally, (3-Amino-4-hydroxyphenyl)acetic acid can interact with oxidoreductases, which are involved in oxidation-reduction reactions, influencing the redox state of cells .
Cellular Effects
The effects of (3-Amino-4-hydroxyphenyl)acetic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are critical for signal transduction. This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Moreover, (3-Amino-4-hydroxyphenyl)acetic acid can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
At the molecular level, (3-Amino-4-hydroxyphenyl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, (3-Amino-4-hydroxyphenyl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Amino-4-hydroxyphenyl)acetic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Amino-4-hydroxyphenyl)acetic acid is relatively stable under ambient conditions, but it can degrade over time, especially under oxidative conditions. This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of (3-Amino-4-hydroxyphenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of (3-Amino-4-hydroxyphenyl)acetic acid may lead to oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s effects change dramatically beyond a certain dosage .
Metabolic Pathways
(3-Amino-4-hydroxyphenyl)acetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as aminotransferases and oxidases, leading to the formation of various metabolites. These metabolic pathways can influence the levels of (3-Amino-4-hydroxyphenyl)acetic acid and its metabolites in the body, affecting their biological activities. The compound can also impact metabolic flux by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic balance .
Transport and Distribution
The transport and distribution of (3-Amino-4-hydroxyphenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cellular membranes, while binding proteins can influence its localization and accumulation within specific cellular compartments. The distribution of (3-Amino-4-hydroxyphenyl)acetic acid can affect its biological activity, as its concentration in different tissues and cells can determine its overall effects .
Subcellular Localization
The subcellular localization of (3-Amino-4-hydroxyphenyl)acetic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of (3-Amino-4-hydroxyphenyl)acetic acid can thus determine its specific biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-hydroxyphenyl)acetic acid typically involves the nitration of phenylacetic acid, followed by reduction and hydrolysis. One common method includes the following steps:
Nitration: Phenylacetic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrolysis: The resulting compound is hydrolyzed to yield (3-Amino-4-hydroxyphenyl)acetic acid.
Industrial Production Methods
Industrial production of (3-Amino-4-hydroxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Amino-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and hydroxyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (3-Amino-4-oxophenyl)acetic acid.
Reduction: Formation of (3-Amino-4-hydroxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
3-Aminophenylacetic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.
4-Aminophenylacetic acid: Similar structure but with different positioning of functional groups, leading to distinct properties.
Uniqueness
(3-Amino-4-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for a wide range of chemical reactions and biological activities. This dual functionality makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(3-amino-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZKIUFHHMUPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363023 | |
| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38196-08-6 | |
| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

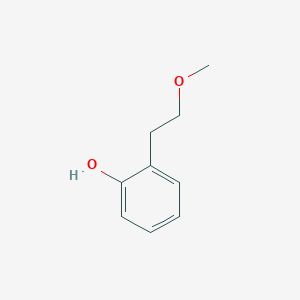
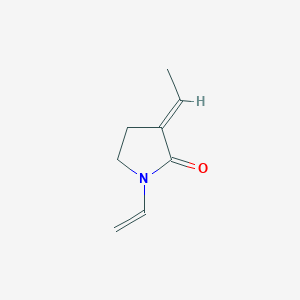

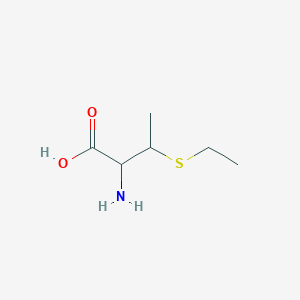


![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)


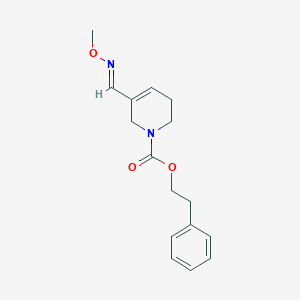
![(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B130114.png)
